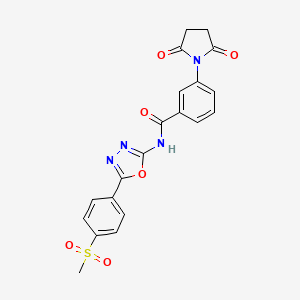

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring substituted with a methylsulfonylphenyl group and a pyrrolidine-2,5-dione moiety.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6S/c1-31(28,29)15-7-5-12(6-8-15)19-22-23-20(30-19)21-18(27)13-3-2-4-14(11-13)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHAXRBSRVJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists structurally related compounds with benzamide, oxadiazole, and sulfonyl groups. Below is a comparative analysis based on structural and functional group similarities:

Key Observations

Oxadiazole Derivatives: The target compound shares the 1,3,4-oxadiazole ring with 5338-68-1 and 886512-16-7. Oxadiazoles are known for their metabolic stability and ability to act as bioisosteres for esters or amides, enhancing drug-like properties . Unlike the target compound, 5338-68-1 contains a nitro group, which may confer redox activity but also increase toxicity risks.

Sulfonyl Groups: The methylsulfonylphenyl group in the target compound differs from the nitrophenylsulfonyl group in 5338-68-1.

Pyrrolidinone vs. Chromeno-Pyridine: The pyrrolidine-2,5-dione in the target compound may mimic cyclic ketone intermediates in enzymatic processes, similar to chromeno-pyridine derivatives (e.g., 6189-52-2), which inhibit topoisomerases via planar heterocyclic stacking .

Synthetic Utility :

- Compounds like 198276-06-1 (benzoyl chloride with a long alkyl chain) highlight the role of sulfonamide and thioether groups in prodrug design, a strategy applicable to the target compound for improving bioavailability.

Research Findings and Limitations

- Pharmacological Data Gap: No direct studies on the target compound’s activity or toxicity were found in the evidence. Its analogues (e.g., 5338-68-1) show antimicrobial properties, suggesting testable hypotheses for the target .

- Structural Optimization : The methylsulfonyl group may improve solubility over nitro or benzyl groups but could reduce membrane permeability compared to smaller substituents.

Q & A

Synthesis and Optimization

Basic Question : What are the fundamental steps for synthesizing this compound, and what solvents/reagents are commonly employed? Answer : The synthesis typically involves sequential coupling reactions:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux conditions using acetic acid or ethanol as solvents .

Sulfonamide linkage : Reaction of the oxadiazole intermediate with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) .

Pyrrolidinone attachment : Coupling via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Key solvents : DMF, DCM, ethanol. Key reagents : TEA, EDC/HOBt .

Advanced Question : How can reaction conditions be optimized to improve yield and purity? Answer :

- Temperature control : Reflux for oxadiazole formation (80–90°C) ensures complete cyclization, while amide coupling is best performed at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity in sulfonamide formation but require strict anhydrous conditions to prevent hydrolysis .

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) alongside EDC/HOBt improves amide coupling efficiency by 15–20% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the compound’s structure? Answer :

- NMR spectroscopy : H and C NMR identify protons and carbons in the oxadiazole (δ 8.2–8.5 ppm for aromatic protons), pyrrolidinone (δ 2.5–3.5 ppm for methylene groups), and sulfonyl (δ 3.1 ppm for –SOCH) moieties .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 483.12) .

Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility? Answer :

- Crystal growth : Slow evaporation of a saturated acetonitrile solution yields single crystals suitable for X-ray diffraction .

- Key insights : Crystallography reveals the dihedral angle between the oxadiazole and benzamide planes (~45°), influencing π-π stacking in biological targets .

- Validation : Compare experimental bond lengths (e.g., C–N in oxadiazole: 1.32 Å) with DFT-calculated values to validate structural accuracy .

Biological Activity and Target Profiling

Basic Question : What preliminary assays are used to evaluate this compound’s bioactivity? Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC determination) .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced Question : How can researchers address contradictory activity data across studies? Answer :

- Assay standardization : Control variables like DMSO concentration (<1% v/v) to avoid false negatives .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Metabolic stability : Perform hepatic microsome assays (e.g., human liver microsomes) to assess if rapid metabolism explains inconsistent in vivo results .

Computational Modeling and SAR Studies

Advanced Question : What computational strategies support structure-activity relationship (SAR) analysis? Answer :

- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with oxadiazole’s N-atoms) .

- QSAR modeling : Build regression models correlating substituent electronegativity (Hammett σ constants) with bioactivity .

- MD simulations : Analyze conformational stability in aqueous solutions (GROMACS) to predict aggregation tendencies .

Analytical Method Development

Advanced Question : How can HPLC methods be optimized for quantifying this compound in complex matrices? Answer :

- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/0.1% formic acid gradients achieve baseline separation .

- Detection : UV detection at 254 nm (λ for oxadiazole) or MS/MS for enhanced specificity .

- Validation : Follow ICH guidelines for linearity (R > 0.998), LOD (0.1 µg/mL), and recovery (>98%) .

Reaction Mechanism Elucidation

Advanced Question : How can isotopic labeling clarify the mechanism of sulfonamide formation? Answer :

- O labeling : Introduce O into the sulfonyl chloride reagent; track incorporation via MS to confirm nucleophilic acyl substitution .

- Kinetic studies : Use stopped-flow NMR to measure rate constants and identify rate-limiting steps (e.g., TEA-assisted deprotonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.